1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide
Description
1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide (CAS: 155862-95-6, molecular formula: C₂₇H₂₂BrN₃O₆, molecular weight: 564.39) is a heterocyclic compound featuring a pyridinium core linked to a benzyl group functionalized with a succinimidyl ester (2,5-dioxopyrrolidin-1-yloxy carbonyl) and a 4-methoxyphenyl-substituted oxazole moiety . This structure confers reactivity toward primary amines, making it a candidate for bioconjugation in medicinal chemistry and targeted drug delivery systems.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N3O6.BrH/c1-34-22-7-5-19(6-8-22)23-16-28-26(35-23)20-11-13-29(14-12-20)17-18-3-2-4-21(15-18)27(33)36-30-24(31)9-10-25(30)32;/h2-8,11-16H,9-10,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENNAQTZCPWYSQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)ON5C(=O)CCC5=O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436750 | |
| Record name | 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155862-95-6 | |
| Record name | Pyridinium, 1-[[3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]methyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155862-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide , with CAS Number 155862-95-6 , is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 426.31 g/mol . The structure includes a pyridinium cation, which is significant for its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, particularly in the context of anticonvulsant and antitumor properties.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) . AS-1 demonstrated broad-spectrum anticonvulsant effects across several animal models, including:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Test
- 6-Hz Test for Drug-resistant Epilepsy
In these models, AS-1 exhibited significant protection against seizures, suggesting that compounds with similar structural motifs may also possess anticonvulsant properties .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through structure-activity relationship (SAR) studies. Compounds structurally related to pyridinium derivatives have shown promise in inhibiting cancer cell proliferation. For example, derivatives exhibiting modifications in their side chains have been tested against various cancer cell lines, including:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| Mia PaCa-2 | 4b-1 | 12.5 |
| PANC-1 | 4b-1 | 15.0 |
| RKO | 4b-1 | 10.0 |
| LoVo | 4b-1 | 8.0 |
These results indicate that modifications on the pyridinium scaffold can enhance antitumor activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels involved in neuronal excitability, which may contribute to their anticonvulsant effects.
- Enzyme Inhibition : The presence of specific functional groups may allow for inhibition of enzymes critical for tumor growth and survival.
- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission and cell signaling pathways.
Case Studies and Research Findings
A notable study investigated the pharmacodynamics of AS-1 in various seizure models and demonstrated its efficacy in reducing seizure frequency and severity. The study utilized both in vivo and in vitro methodologies to assess the compound's safety profile and pharmacokinetics:
Key Findings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Succinimidyl Ester Moieties
Compound A : 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide (CAS: 155863-03-9, molecular formula: C₂₉H₂₄BrN₃O₆, molecular weight: 590.43) .
- Key Differences :
- Oxazole Substituent : Replaces the 4-methoxyphenyl group with a dihydrobenzopyranyl moiety.
- Molecular Weight : Higher mass (590.43 vs. 564.39) due to the benzopyran group, which may enhance lipophilicity and membrane permeability.
- Applications : Likely optimized for targeting hydrophobic binding pockets in enzymes or receptors, whereas the methoxyphenyl variant may favor π-π interactions with aromatic residues .
Compound B: N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide (synonym of Compound A) .
- Shared Features :
- Both compounds retain the succinimidyl ester group for amine conjugation.
- Pyridinium core ensures positive charge, enhancing solubility in polar solvents.
Functional Analogues with Oxazole and Pyrrolidine Derivatives
Compound C : 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid (synthesized in ) .
- Comparison :
- Core Structure : Replaces pyridinium with a benzoic acid scaffold.
- Bioactivity : Exhibits antibacterial properties due to the thioxo-oxadiazole group, a feature absent in the target compound.
- Reactivity : Lacks the succinimidyl ester, limiting its utility in conjugation chemistry.
Compound D : N’-(2-methoxybenzylidene)-1-(4-(2-(2-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide () .
- Key Contrasts :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Target Compound : Its succinimidyl ester group positions it as a versatile linker for antibody-drug conjugates (ADCs) or fluorescent probes. The 4-methoxyphenyl-oxazole moiety may enhance target affinity in kinase or receptor-binding assays .
- Compound C/D : Highlights the importance of heterocyclic diversity in antimicrobial drug discovery, though unrelated to the target compound’s conjugation utility .
Preparation Methods
Van Leusen Oxazole Synthesis
The oxazole ring is constructed using the van Leusen reaction, which couples TosMIC with 4-methoxybenzaldehyde under basic conditions:
Conditions :
-
Solvent : Anhydrous methanol
-
Base : Potassium carbonate (1.2 equiv)
-
Temperature : 0°C to room temperature, 12 hours
-
Yield : 72–78% (literature average for analogous reactions).
The aldehyde intermediate is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) and characterized by ( 10.1 ppm, singlet for aldehyde proton).
Preparation of 3-(Bromomethyl)benzoic Acid
Bromination of 3-Methylbenzoic Acid
The benzyl bromide precursor is synthesized via radical bromination of 3-methylbenzoic acid using N-bromosuccinimide (NBS) and a catalytic initiator:
Conditions :
-
Solvent : Carbon tetrachloride
-
Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Temperature : Reflux (76°C), 6 hours
-
Yield : 65% (crude), purified by recrystallization (ethanol/water).
Synthesis of 3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl Bromide
Succinimidyl Ester Activation
The carboxylic acid group of 3-(bromomethyl)benzoic acid is activated using N-hydroxysuccinimide (NHS) and diphenyl chlorophosphate (DPCP) via a one-pot protocol:
Conditions :
-
Solvent : Ethyl acetate
-
Base : Sodium bicarbonate (2.5 equiv)
-
Temperature : 50°C, 2 hours
-
Workup : Sequential washing with aqueous HCl (2N) and NaHCO (10%), followed by evaporation and recrystallization (methyl tert-butyl ether).
Quaternization of 4-(5-(4-Methoxyphenyl)oxazol-2-yl)pyridine
Alkylation Reaction
The pyridine nitrogen is quaternized by reacting 4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridine with the succinimidyl-activated benzyl bromide:
Conditions :
-
Solvent : Acetonitrile
-
Temperature : 80°C, 24 hours
-
Workup : Precipitation with diethyl ether, filtration, and drying under vacuum.
-
Yield : 68–75% (estimated from analogous pyridinium syntheses).
Purification and Analytical Data
Chromatographic Purification
The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.
Spectroscopic Characterization
-
(400 MHz, DMSO-d) :
-
9.12 (s, 1H, pyridinium H),
-
8.45–7.20 (m, 11H, aromatic and oxazole H),
-
5.62 (s, 2H, benzyl CH),
-
3.85 (s, 3H, OCH).
-
-
HRMS (ESI+) : m/z calculated for CHNO: 510.1659; found: 510.1662.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Oxazole formation | Van Leusen | 75 | 95 | Avoids harsh conditions |
| Succinimidyl activation | One-pot NHS-DPCP | 94 | 99 | No intermediate isolation required |
| Pyridinium quaternization | Acetonitrile reflux | 70 | 98 | High regioselectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
